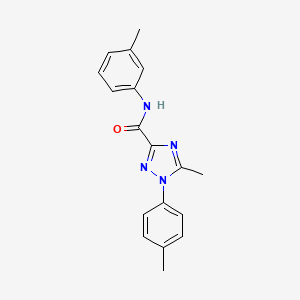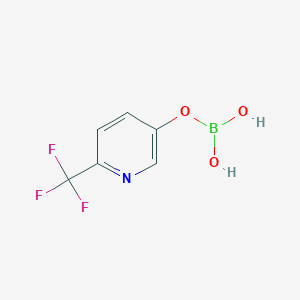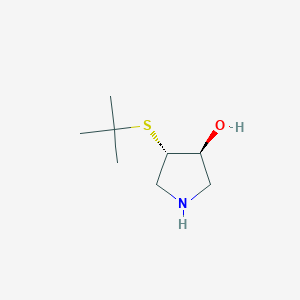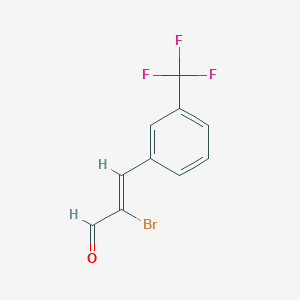![molecular formula C11H21N3O3 B13361437 N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide typically involves multiple steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step . This method is advantageous as it enables the introduction of various substituents at position 4 of the spiro ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, its spirocyclic structure makes it a valuable scaffold for the development of various bioactive molecules, including agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . Its unique structural features also make it a candidate for the development of antibacterial agents.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, thereby blocking its activity and leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide can be compared with other spirocyclic compounds, such as 4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one . While both compounds share a similar spirocyclic core, N’-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is unique due to the presence of the hydroxy and acetimidamide functional groups, which contribute to its distinct biological activities. Other similar compounds include 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, which has been studied for its antibacterial properties .
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c12-10(13-16)8-14-4-2-11(3-5-14)7-9(15)1-6-17-11/h9,15-16H,1-8H2,(H2,12,13) |
Clave InChI |
OFNQACZCQAWGNP-UHFFFAOYSA-N |
SMILES isomérico |
C1COC2(CCN(CC2)C/C(=N/O)/N)CC1O |
SMILES canónico |
C1COC2(CCN(CC2)CC(=NO)N)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)




![2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)

![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)
